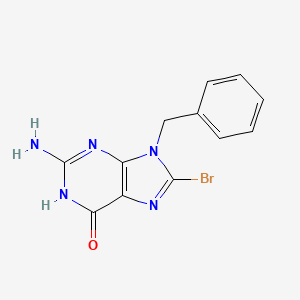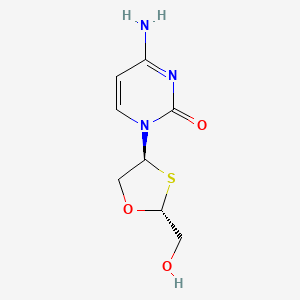![molecular formula C15H10N4O B12936828 [2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde CAS No. 167959-20-8](/img/no-structure.png)
[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde is a heterocyclic aromatic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure consists of a benzene ring fused to an imidazole ring, with an aldehyde functional group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde typically involves the condensation of o-phenylenediamine with an aldehyde under acidic conditions. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the use of polyphosphoric acid as a cyclizing agent .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale synthesis techniques. For example, the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of methanesulphonic acid and phosphorus pentoxide is a well-documented method . This process ensures high purity and yield, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: [2,5’-Bi-1H-benzimidazole]-5-carboxylic acid.
Reduction: [2,5’-Bi-1H-benzimidazole]-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of [2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and anticancer activities . It also interacts with enzymes, acting as an inhibitor and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2,5’-Bi-1H-benzimidazole: Lacks the aldehyde functional group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
[2,5’-Bi-1H-benzimidazole]-5-carboxaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and enhances its biological activity. This functional group makes it a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Propriétés
| 167959-20-8 | |
Formule moléculaire |
C15H10N4O |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
2-(3H-benzimidazol-5-yl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N4O/c20-7-9-1-3-12-14(5-9)19-15(18-12)10-2-4-11-13(6-10)17-8-16-11/h1-8H,(H,16,17)(H,18,19) |
Clé InChI |
QXKGHONOKVYYEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)NC(=N2)C3=CC4=C(C=C3)N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)

